Methyl 3-chloro-4-nitrobenzoate
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Overview
Description
Methyl 3-chloro-4-nitrobenzoate is a chemical compound with the molecular formula C8H6ClNO4 . It is used as a starting material for the preparation of methyl benzoates .
Molecular Structure Analysis
In the molecular structure of this compound, the non-H atoms are essentially coplanar . The molecules are linked by C—H⋯O interactions to form a chain parallel to the a axis . The chains are further connected by slipped π–π stacking between symmetry-related benzene rings .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 215.59 g/mol . It is soluble in water . Other physical and chemical properties such as melting point, boiling point, density, and specific rotation are not available in the current resources.
Scientific Research Applications
Synthesis of Organic Compounds
Analytical Chemistry and Solubility Studies
In analytical chemistry, the solubility of Methyl 3-chloro-4-nitrobenzoate in various solvents has been extensively studied. These studies are crucial for understanding the physical and chemical properties of the compound, which is essential for its application in different scientific fields. For example, its solubility in different alcohols and alkyl acetates has been determined, providing valuable data for pharmaceutical and chemical industries (W. Acree, Kaci R. Bowen, Melissa Y. Horton, M. Abraham, 2017).
Environmental and Water Treatment Research
This compound is also studied in the context of environmental science, particularly in water treatment and pollution studies. For instance, its derivatives have been analyzed for their potential as mutagen precursors in water treatment processes, highlighting the compound's significance in environmental health and safety (H. Takanashi, K. Abiru, H. Tanaka, M. Kishida, T. Nakajima, A. Ohki, T. Kondo, T. Kameya, T. Matsushita, 2012).
Educational Use in Organic Chemistry
Moreover, this compound serves as a valuable compound in educational settings, especially in teaching organic chemistry. It is used in laboratory experiments to demonstrate various chemical reactions and synthesis techniques, thus aiding in the practical education of students in the field of chemistry (Caleb M Kam, Stephan M. Levonis, Stephanie S. Schweiker, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 3-chloro-4-nitrobenzoate is a nitro compound . Nitro compounds are a very important class of nitrogen derivatives . The primary targets of nitro compounds are not explicitly mentioned in the available literature. More research is needed to identify the specific targets of this compound.
Mode of Action
Nitro compounds generally undergo various chemical reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in the molecular structure and properties of the compound.
Biochemical Pathways
Nitro compounds can be involved in a variety of biochemical processes due to their reactivity
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in the body. More detailed studies are needed to fully understand the pharmacokinetics of this compound.
Result of Action
As a nitro compound, it may undergo various chemical reactions that could potentially lead to changes at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and activity. It is recommended to store the compound away from strong oxidizing agents, in cool, dry conditions, and in well-sealed containers .
Properties
IUPAC Name |
methyl 3-chloro-4-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPKNDYXGXJKMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608081 |
Source
|
Record name | Methyl 3-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243984-48-7 |
Source
|
Record name | Methyl 3-chloro-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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